2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine
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Overview
Description
2-Chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine, also known as CIP, is a heterocyclic organic compound with a wide range of applications in the fields of organic synthesis, catalysis, and medicinal chemistry. This compound is used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. CIP is also used for the synthesis of novel compounds for drug discovery and development.
Scientific Research Applications
2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine is used in a variety of scientific research applications, including organic synthesis, catalysis, and medicinal chemistry. 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine is also used for the synthesis of novel compounds for drug discovery and development. In addition, 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine has been used as a catalyst in the synthesis of organic compounds, and as a reagent for the synthesis of organometallic compounds.
Mechanism of Action
The mechanism of action of 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine is not well understood. However, it is known that 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine acts as a catalyst in the synthesis of organic compounds and as a reagent for the synthesis of organometallic compounds. 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine is believed to act as a Lewis acid, which is capable of forming a covalent bond with a Lewis base, such as an alkene, to form a new compound.
Biochemical and Physiological Effects
2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine is not known to have any significant biochemical or physiological effects. 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine is not known to be toxic or have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine in lab experiments is its low cost and availability. 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine is also relatively easy to synthesize and handle, making it a suitable starting material for a variety of organic synthesis reactions. However, 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine is not as effective as some other catalysts or reagents, and it is not as widely used as other compounds for organic synthesis.
Future Directions
There are several potential future directions for the use of 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine in scientific research. One potential direction is the development of new organic synthesis reactions utilizing 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine as a catalyst. Additionally, 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine could be used as a reagent for the synthesis of novel organometallic compounds. Another potential direction is the development of new pharmaceuticals and agrochemicals utilizing 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine as a starting material. Finally, 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine could be used to develop new catalysts for the synthesis of organic compounds.
Synthesis Methods
The synthesis of 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine is a multi-step process. The first step is the reaction of pyridine with trimethylsilyl chloride and ethyl iodide, to form the 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine intermediate. The intermediate is then reacted with a base, such as potassium carbonate or sodium hydroxide, to form the desired 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine product.
properties
IUPAC Name |
2-[(6-chloro-4-iodopyridin-3-yl)oxymethoxy]ethyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClINO2Si/c1-17(2,3)5-4-15-8-16-10-7-14-11(12)6-9(10)13/h6-7H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVWIKRVXLLLFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=CN=C(C=C1I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClINO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine |
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